Auramine O

概要

説明

Auramine O, also known as this compound O, is a diarylmethane dye used primarily as a fluorescent stain. It appears as yellow needle crystals in its pure form and is insoluble in water but soluble in ethanol and DMSO. This compound is widely used in microbiology and histology to stain acid-fast bacteria, such as Mycobacterium tuberculosis, due to its ability to bind to mycolic acids in the bacterial cell wall .

準備方法

Auramine O can be synthesized through several methods. One common synthetic route involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

化学反応の分析

Auramine O undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Diagnostic Microbiology

Auramine O is primarily utilized in the detection of mycobacterial infections, such as tuberculosis and leprosy. Its fluorescence properties make it an effective staining agent for identifying acid-fast bacilli in clinical samples.

- Leprosy Diagnosis : A study compared this compound staining with conventional polymerase chain reaction (PCR) methods for diagnosing leprosy. The sensitivity of this compound was found to be comparable to that of PCR, making it a viable alternative in resource-limited settings where PCR may not be available . The study highlighted that this compound staining could detect mycobacteria more effectively than traditional methods, especially in samples with low bacillary indices.

- Tuberculosis Detection : In a comparative analysis involving 2,395 samples, this compound staining detected 9.35% of tuberculosis cases, outperforming the Ziehl-Neelsen method which detected only 6.72% . This demonstrates the increased sensitivity of this compound in identifying positive cases, particularly in patients with scanty bacilli.

- Modified Staining Techniques : The development of modified this compound staining protocols has further enhanced its diagnostic capabilities. A study reported that a modified this compound stain achieved a sensitivity of 83.3% and specificity of 99.3%, showcasing its reliability compared to traditional methods .

Research on Dye Behavior

Recent studies have investigated the behavior of this compound under different conditions, such as pH variations and concentrations. It was found that at very acidic pH levels (0.5), this compound forms J-aggregate macromolecules, leading to unique fluorescence properties . This behavior can be leveraged for advanced imaging techniques and photodynamic therapy applications.

Industrial Applications

This compound is also employed across various industries due to its vibrant color and fluorescent properties.

Textile Industry

In the textile industry, this compound is used as a dye for fabrics. Its bright yellow color makes it suitable for coloring textiles, although concerns regarding its carcinogenicity have led to regulatory scrutiny .

Food Industry

The dye has been investigated for potential illegal use in food products and animal feed, raising safety concerns among regulatory bodies due to its classification as a possible carcinogen . Monitoring and detection methods for unauthorized use are crucial for ensuring food safety.

Photodynamic Therapy

Emerging research suggests that this compound may have applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation . This could pave the way for new therapeutic approaches against cancerous cells.

Comparative Sensitivity Analysis

The following table summarizes findings from various studies comparing the sensitivity of this compound staining with other diagnostic methods:

| Study Reference | Sample Size | This compound Sensitivity (%) | Ziehl-Neelsen Sensitivity (%) | PCR Sensitivity (%) |

|---|---|---|---|---|

| 141 | 77.9 | N/A | 91.1 | |

| 2395 | 9.35 | 6.72 | N/A | |

| 318 | 83.3 | N/A | N/A |

Modified Staining Protocols

A comparison of modified this compound staining procedures shows significant improvements in speed and accuracy:

| Staining Method | Sensitivity (%) | Specificity (%) | Time Required (minutes) |

|---|---|---|---|

| Traditional Auramine-Rhodamine | 37.2 | 97 | 19 |

| Modified this compound | 83.3 | 99.3 | 2 |

作用機序

Auramine O exerts its effects by binding to mycolic acids in the cell walls of acid-fast bacteria. This binding results in the bacteria retaining the fluorescent dye even after decolorization with acid-alcohol, allowing for their visualization under a fluorescence microscope. The molecular targets include the mycolic acids, and the pathways involved are related to the dye’s interaction with the bacterial cell wall components .

類似化合物との比較

Auramine O is often compared with other fluorescent dyes such as Rhodamine B and Calcofluor White. Unlike these dyes, this compound specifically binds to mycolic acids, making it particularly useful for staining acid-fast bacteria. Similar compounds include:

Rhodamine B: Another fluorescent dye used in microbiology.

Calcofluor White: Used to stain fungal cell walls.

Nile Red: Employed in lipid staining.

This compound’s unique ability to bind to mycolic acids sets it apart from these other dyes, making it a valuable tool in microbiological staining techniques.

生物活性

Auramine O (AO) is a synthetic dye that has garnered attention for its various biological activities, particularly in the fields of microbiology and oncology. This article explores the significant findings related to the biological activity of this compound, including its diagnostic applications in leprosy and tuberculosis, its role in cancer malignancy, and its implications in public health.

1.1 Leprosy Diagnosis

A comparative study evaluated the effectiveness of this compound staining against conventional methods for diagnosing leprosy. The study involved 141 clinically confirmed leprosy cases and 28 non-leprosy skin samples. The sensitivity rates for different staining methods were as follows:

| Method | Sensitivity (%) |

|---|---|

| H&E | 87.6 |

| ZN | 59.3 |

| FF | 77 |

| This compound (SSS) | 65.5 |

| This compound (Tissue) | 77.9 |

| PCR | 91.1 |

This compound staining demonstrated a comparable sensitivity to fluorescence microscopy techniques, suggesting it could serve as an alternative diagnostic tool in resource-limited settings .

1.2 Tuberculosis Detection

In another study, this compound was used to stain sputum samples from patients suspected of having tuberculosis (TB). The results indicated that the use of this compound increased the detection rate of Mycobacterium tuberculosis compared to traditional methods. The overall recovery rate for smear-positive samples was significantly higher with the BACTEC MGIT liquid culture method when combined with this compound staining .

2. Oncological Implications

Recent research has indicated that this compound may play a role in promoting malignancy in lung cancer cells. The compound enhances autophagy and stemness characteristics in these cells, leading to increased migration and invasive abilities. Specifically, it activates the expression of aldehyde dehydrogenase family 1 member A1 (ALDH1A1), a marker associated with poor outcomes in cancer progression.

Key Findings:

- Nuclear Translocation : this compound accumulates in the nucleus of lung tumor cells.

- Autophagy Induction : It significantly increases autophagy activity.

- Stemness Activation : Enhances stemness features linked to lung cancer malignancy.

- Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as a possible carcinogen (Group 2B) .

3. Public Health Considerations

Given its potential carcinogenic properties and role in enhancing tumor malignancy, there are significant public health implications regarding the use of this compound, particularly in products like incense that release this compound into the environment. Recommendations have been made to reduce exposure to this compound due to its association with lung cancer and other health risks .

4. Conclusion

This compound serves multiple roles in biological systems, from being a valuable diagnostic tool in infectious diseases like leprosy and tuberculosis to posing potential risks in oncological contexts. Its dual nature necessitates careful consideration regarding its applications and implications for public health.

特性

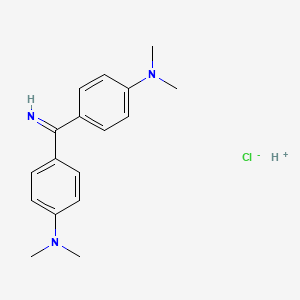

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQDDRPFHTIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3.ClH, C17H22ClN3 | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020114 | |

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder; | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000129 [mmHg] | |

| Record name | Auramine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

ALTHOUGH THE REQUIREMENT FOR METABOLIC ACTIVATION REGARDING AURAMINE IS UNRESOLVED, IT IS CONSIDERED TO BE A PRO-CARCINOGEN. IT POSSESSES METHYLATED AMINO GROUPS. IT WILL UNDERGO RESONANCE CONJUGATION RENDERING THE AMINO N ATOM POSITIVELY CHARGED & THUS MORE PRONE TO HYDROXYLATION. THE DIRECT ACTIVITY OF AURAMINE VARIOUSLY REPORTED MAY BE DUE TO WEAK ELECTROPHILICITY AT THE UNSUBSTITUTED POSITIVELY CHARGED CENTRAL N ATOM IN THE OTHER EXTREME RESONANCE FORM. /AURAMINE/ | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

2465-27-2 | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Auramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Auramine O | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Auramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL992L7W39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

513 °F (NTP, 1992), >250 °C (dec) | |

| Record name | AURAMINE O | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AURAMINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Auramine a suitable stain for detecting Mycobacterium tuberculosis?

A1: Auramine exhibits a strong affinity for mycolic acids present in the cell wall of Mycobacterium tuberculosis. [] When excited with UV light, Auramine bound to these cells fluoresces brightly, allowing for easier visualization under a fluorescence microscope. []

Q2: How does Auramine staining compare to Ziehl-Neelsen (ZN) staining for detecting acid-fast bacilli (AFB)?

A2: Studies demonstrate that Auramine staining, when viewed under a fluorescence microscope, offers superior sensitivity compared to ZN staining for detecting AFB, especially in paucibacillary samples. [, , , , ] This is attributed to the higher fluorescence intensity of Auramine-stained bacilli, making them easier to detect, even at low concentrations. [, , ]

Q3: Are there any disadvantages of using Auramine staining over ZN staining?

A3: While more sensitive, Auramine staining requires a fluorescence microscope, which might not be readily available in resource-limited settings. [, ] Additionally, Auramine staining can be more expensive than ZN staining. [, ]

Q4: Can Auramine staining differentiate between Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM)?

A4: No, both Mycobacterium tuberculosis and NTM possess mycolic acids in their cell walls and stain similarly with Auramine. [, ] Therefore, a positive Auramine stain should be followed by confirmatory tests, such as culture or molecular methods, to differentiate between the two. [, ]

Q5: Has the use of Auramine staining with LED microscopy been explored for TB diagnosis?

A5: Yes, research suggests that Auramine staining with LED microscopy can be a rapid and effective method for TB diagnosis, particularly in resource-limited settings. [, ]

Q6: How does Auramine interact with proteins?

A6: Research demonstrates Auramine's ability to bind to specific proteins, such as glyceraldehyde 3-phosphate dehydrogenase, impacting the protein's conformation and activity. [] This interaction is influenced by the presence of coenzymes like NAD+ and its fragments. []

Q7: Can Auramine be used to study amyloid fibrils?

A7: Yes, Auramine exhibits a high affinity for amyloid fibrils, comparable to established amyloid markers. [] Fluorescence studies reveal Auramine's ability to differentiate between lysozyme and albumin fibrils based on shifts in emission maxima, suggesting its potential as an amyloid marker. []

Q8: How does the presence of calcium ions affect Auramine's interaction with actin?

A8: Studies utilizing Auramine fluorescence demonstrate that calcium ions, while not affecting the binding affinity of Auramine to actin monomers, significantly enhance the fluorescence intensity upon saturation. [] This suggests that Auramine can indirectly report on calcium ion binding to actin monomers. []

Q9: How do different solvents influence the fluorescence properties of Auramine?

A9: The fluorescence of Auramine is highly sensitive to its environment. Studies highlight a significant enhancement in Auramine fluorescence when adsorbed on microcrystalline cellulose compared to various solvents. [] This difference is attributed to the rigidity of the cellulose matrix, which restricts non-radiative de-excitation pathways. []

Q10: What is the impact of acid on the excited state dynamics of Auramine?

A10: Research using ultrafast spectroscopy techniques reveals that the presence of acids, even weak ones like formic acid, accelerates the non-radiative decay of excited Auramine molecules. [] This effect is attributed to a protic non-radiative model involving proton transfer processes. []

Q11: Can Auramine be removed from wastewater?

A11: Yes, studies demonstrate the effective removal of Auramine from wastewater using techniques like ion flotation and adsorbing colloid flotation. [] These methods leverage the cationic nature of Auramine and its interaction with surfactants and coagulants to achieve high removal efficiencies. []

Q12: What analytical methods are commonly used to detect and quantify Auramine?

A12: Several techniques are employed for Auramine analysis, including high-performance liquid chromatography (HPLC) [, , ], HPLC coupled with mass spectrometry (HPLC-MS) [], and microchip capillary electrophoresis with contactless conductivity detection. [] These methods offer high sensitivity and selectivity for detecting Auramine in various matrices, including food and environmental samples. [, , , ]

Q13: Is there a validated analytical method for determining Auramine O in shrimp?

A13: Yes, researchers have developed and validated a method combining molecular imprinting and solid-phase extraction in a capillary column for the sensitive and specific determination of this compound in shrimp samples. []

Q14: Are there any safety concerns regarding Auramine use?

A14: Yes, this compound is known to be toxic and potentially carcinogenic. Studies have shown that it can cause DNA damage in various organs and induce sister chromatid exchange. [] It is crucial to handle Auramine with caution and adhere to safety regulations.

Q15: What are the toxicological implications of Auramine-O and Malachite Green dye poisoning?

A15: A study investigating the severity and outcome of poisoning with these dyes revealed potential for severe hepatotoxicity and life-threatening complications like arrhythmias and metabolic acidosis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。